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molecular formula C12H8N2O3 B8448187 5-phenoxybenzo-2,1,3-oxadiazole N-oxide

5-phenoxybenzo-2,1,3-oxadiazole N-oxide

Cat. No. B8448187
M. Wt: 228.20 g/mol
InChI Key: MBXCDVOODZNHNA-UHFFFAOYSA-N
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Patent
US04544400

Procedure details

Following the procedure of Example 4, N-methylcarbonyl 2-nitro-5-fluoroaniline (1.0 g, 5.1 mmol), phenol (0.47 g, 5.1 mmol) and potassium carbonate (1.4 g, 10.2 mmol) are reacted together to give N-methylcarbonyl 2-nitro-5-phenoxyaniline, 1.2 g of which is then reacted with 20% hydrochloric acid (50 ml) to give 2-nitro-5-phenoxyaniline. The 2-nitro-5-phenoxyaniline (0.9 g, 3.9 mmol) is reacted with potassium hydroxide (0.2 g, 3.9 mmol) and sodium hypochlorite (11 ml of 5.2% solution, 0.6 g, 7.8 mmol) to yield 5-phenoxybenzo-2,1,3-oxadiazole N-oxide, m.p. 76°-77°.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[OH-].[K+].Cl[O-].[Na+]>>[O:11]([C:8]1[CH:9]=[CH:10][C:4]2=[N+:1]([O-:3])[O:2][N:6]=[C:5]2[CH:7]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)OC1=CC=CC=C1
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
11 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=2C(=[N+](ON2)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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